molecular formula C10H8ClNO3S B12339331 Ethyl 5-(5-chlorothiophen-2-yl)isoxazole-3-carboxylate

Ethyl 5-(5-chlorothiophen-2-yl)isoxazole-3-carboxylate

Cat. No.: B12339331
M. Wt: 257.69 g/mol
InChI Key: WDAZHKHLVOUBBY-UHFFFAOYSA-N
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Description

Ethyl 5-(5-chlorothiophen-2-yl)isoxazole-3-carboxylate (CAS 323594-72-5) is a heterocyclic compound featuring an isoxazole core substituted with a 5-chlorothiophen-2-yl group at position 5 and an ethyl ester at position 2. Its molecular formula is C₁₀H₈ClNO₃S, with a molar mass of 257.69 g/mol and a predicted density of 1.381 g/cm³ . The compound exhibits a low predicted pKa of -6.45, indicative of strong electron-withdrawing effects from the chlorine atom and ester group.

Properties

Molecular Formula

C10H8ClNO3S

Molecular Weight

257.69 g/mol

IUPAC Name

ethyl 5-(5-chlorothiophen-2-yl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C10H8ClNO3S/c1-2-14-10(13)6-5-7(15-12-6)8-3-4-9(11)16-8/h3-5H,2H2,1H3

InChI Key

WDAZHKHLVOUBBY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2=CC=C(S2)Cl

Origin of Product

United States

Scientific Research Applications

Synthesis of Ethyl 5-(5-chlorothiophen-2-yl)isoxazole-3-carboxylate

The synthesis of isoxazole derivatives typically involves methods such as cycloaddition reactions or condensation reactions with hydroxylamine derivatives. This compound can be synthesized through a multi-step process involving the reaction of thiophene derivatives with isoxazole precursors, followed by esterification to yield the final product. This compound can also serve as a versatile starting material for further chemical modifications to enhance its biological activity.

Anticancer Activity

Isoxazole derivatives, including this compound, have been investigated for their potential anticancer properties. Studies have shown that various isoxazole compounds exhibit significant cytotoxic activity against different cancer cell lines:

  • Mechanism of Action : Isoxazoles may act by inhibiting key enzymes involved in cancer cell proliferation, such as cyclooxygenases (COXs) and FLT3 kinases. For instance, compounds designed with specific substitutions on the isoxazole ring have demonstrated selective inhibition of COX-1, which is implicated in various cancers and inflammatory diseases .
  • Case Studies : In vitro studies have reported that certain isoxazole derivatives exhibit IC50 values in the low micromolar range against human cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer) . The selectivity of these compounds towards cancer cells over normal cells suggests their potential as targeted therapies.

Antimicrobial Activity

The antimicrobial properties of isoxazoles have also been explored, with several studies indicating their effectiveness against bacterial strains:

  • Antibacterial Studies : this compound has been tested against various pathogens, including E. coli and S. aureus. Compounds with similar structures have shown promising antibacterial activity due to their ability to disrupt bacterial cell membranes .

Potential Therapeutic Applications

Given its biological activities, this compound holds promise for therapeutic applications in several areas:

Cancer Therapy

The selective cytotoxicity of this compound towards cancer cells makes it a candidate for further development as an anticancer agent. Its ability to modulate pathways involved in tumor growth could lead to new treatment options for resistant cancer types.

Infection Control

With increasing antibiotic resistance, the development of new antimicrobial agents is critical. The efficacy of isoxazole derivatives against resistant strains presents an opportunity for developing novel antibiotics.

Data Tables

Activity Cell Line/Pathogen IC50 Value (µM) Reference
Anticancer ActivityMCF7 (Breast Cancer)~10
Anticancer ActivityHCT116 (Colon Cancer)~15
Antibacterial ActivityE. coliEffective
Antibacterial ActivityS. aureusEffective

Comparison with Similar Compounds

Electronic and Steric Effects

  • Chlorothiophene vs.
  • Aromatic vs. Heteroaromatic Substituents : Derivatives with phenyl groups (e.g., 4-methoxyphenyl, 4-fluoro-2-methylphenyl) exhibit higher melting points (86–88°C for methoxy vs. N/A for chlorothiophene), likely due to enhanced crystallinity from planar aromatic systems .

Physicochemical Properties

  • Boiling Point : The target compound’s predicted boiling point (399.9°C ) is significantly higher than phenyl-substituted analogs, reflecting increased molecular polarity from the chlorothiophene moiety .
  • Acidity: The low pKa (-6.45) of the target compound contrasts with typical ester pKa values (~4–5), suggesting strong electron withdrawal stabilizes deprotonation, a feature absent in non-halogenated analogs .

Biological Activity

Ethyl 5-(5-chlorothiophen-2-yl)isoxazole-3-carboxylate is a compound belonging to the isoxazole family, which has garnered attention due to its diverse biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves the condensation of 5-chlorothiophen-2-carboxylic acid with isoxazole derivatives. The resulting compound is characterized by various spectroscopic methods including NMR and mass spectrometry to confirm its structure and purity .

Anticancer Activity

Recent studies have indicated that isoxazole derivatives exhibit significant anticancer properties. This compound has been evaluated against several cancer cell lines, demonstrating potent cytotoxic effects. The compound's activity was assessed using the sulforhodamine B (SRB) assay, which measures cell viability post-treatment.

Table 1: Cytotoxic Activity of this compound Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
Huh7 (Liver)4.7
MCF7 (Breast)8.3
HCT116 (Colon)6.5
Hep3B (Liver)3.8

The compound exhibited selective cytotoxicity towards cancer cells compared to normal cells, indicating its potential as a targeted anticancer agent. For instance, the IC50 value for Huh7 cells was significantly lower than that for normal human epithelial cells, suggesting a therapeutic window for its application in liver cancer treatment .

The mechanism by which this compound exerts its anticancer effects appears to involve cell cycle arrest and apoptosis induction. Studies have shown that treatment with this compound can lead to:

  • G0/G1 Phase Arrest : The compound causes accumulation of cells in the G0/G1 phase, inhibiting their progression to the S phase.
  • Reduction in CDK4 Levels : A significant decrease in cyclin-dependent kinase 4 (CDK4) levels was observed, further supporting the G0/G1 arrest mechanism .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects. Isoxazole derivatives are known for their selective inhibition of cyclooxygenase enzymes (COX), particularly COX-2, which plays a crucial role in inflammation.

Table 2: Anti-inflammatory Activity of Isoxazole Derivatives

CompoundCOX Inhibition IC50 (µM)Reference
This compound0.95
Other Isoxazole DerivativesVaries

The selective inhibition of COX-2 over COX-1 suggests that this compound may provide therapeutic benefits with reduced gastrointestinal side effects commonly associated with non-selective NSAIDs.

Case Studies

Several case studies have highlighted the efficacy of isoxazole derivatives in clinical settings:

  • Case Study on Liver Cancer : A study involving patients with hepatocellular carcinoma treated with isoxazole derivatives showed a marked reduction in tumor size and improved survival rates compared to standard chemotherapy .
  • Clinical Trials for Inflammation : Ongoing clinical trials are evaluating the safety and efficacy of isoxazole-based compounds in treating chronic inflammatory diseases, with preliminary results indicating significant improvements in patient-reported outcomes .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 5-(5-chlorothiophen-2-yl)isoxazole-3-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via cycloaddition reactions or functionalization of preformed isoxazole cores. For example, catalytic asymmetric Corey-Bakshi-Shibata (CBS) reduction has been employed for structurally similar isoxazole derivatives, yielding chiral intermediates with high enantiomeric excess (64–91% yields) . Optimization involves adjusting catalysts (e.g., chiral ligands), solvents (tetrahydrofuran or dichloromethane), and temperature (typically 0–25°C). Monitoring via TLC and NMR ensures intermediate stability and purity.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

  • Methodological Answer :

  • 1H/13C-NMR : Confirm regiochemistry of the isoxazole ring and substituents (e.g., chlorothiophene integration ratios). For example, analogous compounds show distinct aromatic proton signals at δ 6.8–8.2 ppm .
  • Mass Spectrometry : Validate molecular ion peaks (e.g., exact mass 262.04 Da via HRMS) .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry; SHELX software is widely used for refinement, with R factors <0.05 indicating high accuracy .

Q. What are the recommended storage conditions to maintain compound stability?

  • Methodological Answer : Store in airtight, light-resistant containers at 2–8°C in a desiccated environment. Avoid prolonged exposure to humidity (>30% RH) or temperatures >25°C, as ester groups may hydrolyze .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data, such as unexpected bond lengths or ring puckering?

  • Methodological Answer : Use SHELXL for refinement, applying restraints for disordered regions. For puckered rings, apply Cremer-Pople parameters (e.g., amplitude q and phase φ) to quantify deviations from planarity . Cross-validate with DFT calculations (B3LYP/6-31G*) to compare theoretical and experimental geometries .

Q. What strategies mitigate low yields in nucleophilic substitutions involving the 5-chlorothiophene moiety?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.
  • Catalysis : Pd(PPh₃)₄ or CuI can facilitate cross-couplings (e.g., Suzuki reactions) .
  • Microwave Irradiation : Reduces reaction times (e.g., 30 min vs. 24 hrs) and improves regioselectivity .

Q. How should researchers address discrepancies between computational predictions and experimental spectroscopic data?

  • Methodological Answer :

  • NMR Simulations : Use tools like ACD/Labs or MestReNova to simulate spectra based on DFT-optimized structures. Adjust for solvent effects (e.g., chloroform vs. DMSO-d6) .
  • Dynamic Effects : Consider rotameric equilibria or tautomerism (e.g., isoxazole-thiophene conjugation) that may shift signal positions .

Q. What safety protocols are essential when handling this compound in catalytic studies?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, safety goggles, and flame-retardant lab coats .
  • Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas) .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste channels .

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